
Dichlorothorium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorothorium is a chemical compound with the molecular formula Cl₄Th₂ It is composed of thorium and chlorine atoms, forming a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichlorothorium typically involves the reaction of thorium with chlorine gas. The process is carried out under controlled conditions to ensure the formation of the desired compound. One common method involves heating thorium metal in the presence of chlorine gas at elevated temperatures. The reaction can be represented as follows:
Th+2Cl2→ThCl4
This reaction requires careful control of temperature and pressure to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle the high temperatures and reactive nature of chlorine gas. Safety measures are crucial to prevent any hazardous incidents during production.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorothorium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Chlorine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thorium oxide compounds, while substitution reactions can produce various halogenated thorium compounds.
Aplicaciones Científicas De Investigación
Dichlorothorium has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other thorium-based compounds.
Biology: Research is ongoing to explore its potential biological effects and interactions.
Medicine: Studies are being conducted to investigate its potential use in medical imaging and cancer treatment.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of dichlorothorium involves its interaction with molecular targets and pathways within a system. In biological systems, it may interact with cellular components, leading to various effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Thorium Tetrachloride (ThCl₄): Similar in composition but differs in its specific properties and applications.
Uranium Tetrachloride (UCl₄): Another actinide compound with similar chemical behavior but different applications.
Plutonium Tetrachloride (PuCl₄): Shares some chemical similarities but has distinct nuclear properties.
Uniqueness
Dichlorothorium is unique due to its specific combination of thorium and chlorine atoms, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
Cl2Th |
|---|---|
Peso molecular |
302.94 g/mol |
Nombre IUPAC |
thorium(2+);dichloride |
InChI |
InChI=1S/2ClH.Th/h2*1H;/q;;+2/p-2 |
Clave InChI |
RSJXAFQOOZXJLX-UHFFFAOYSA-L |
SMILES canónico |
[Cl-].[Cl-].[Th+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


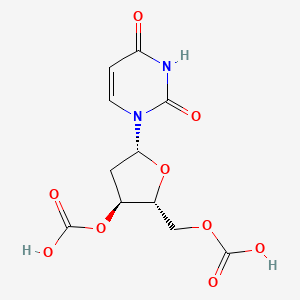
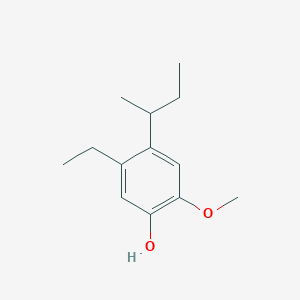
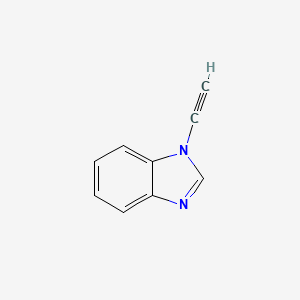
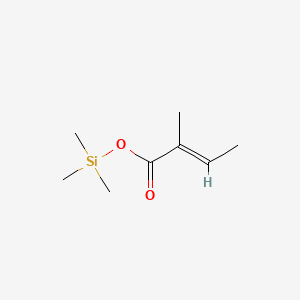
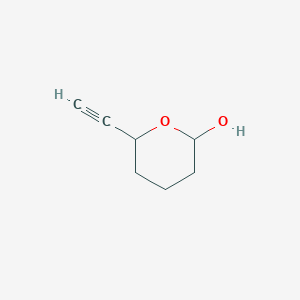
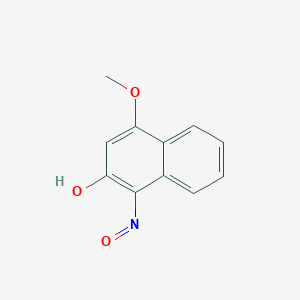
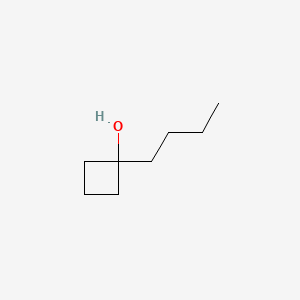
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
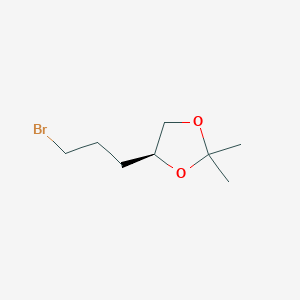
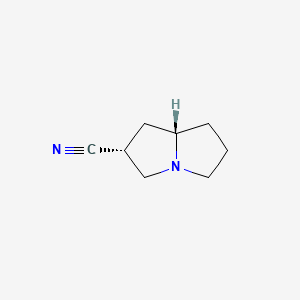
![Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
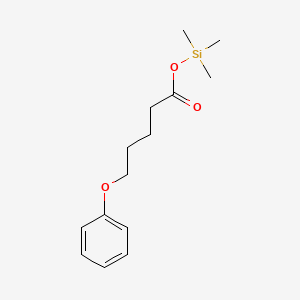
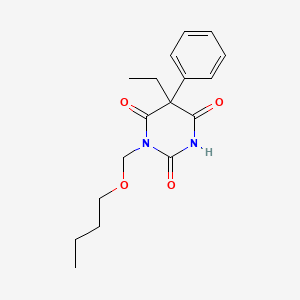
![{1-[(Diisopropylcarbamoyl)-methyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid ethyl ester](/img/structure/B13815099.png)
